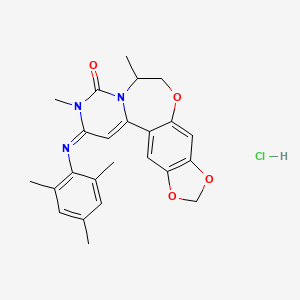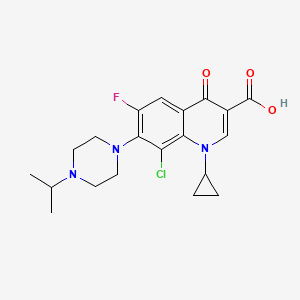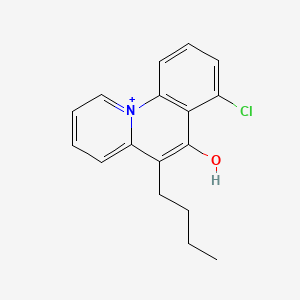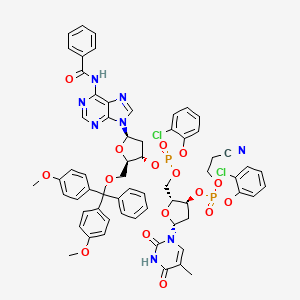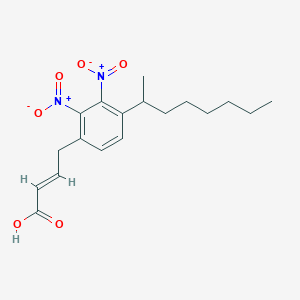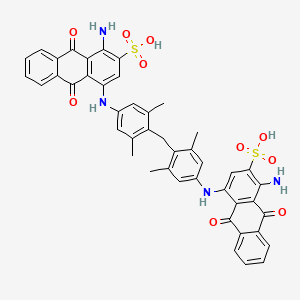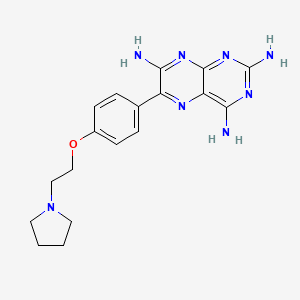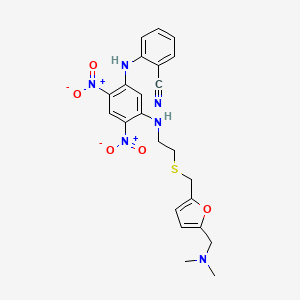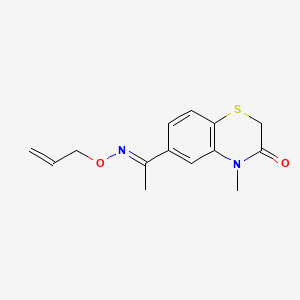
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound belonging to the benzothiazinone family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with various functional groups
Vorbereitungsmethoden
Die Synthese von 4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die Syntheseroute kann die folgenden Schritte umfassen:
Bildung des Benzothiazinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen, um den Benzothiazinring zu bilden.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie die Methyl- und Propenyloxyiminogruppen, werden durch Substitutionsreaktionen eingeführt.
Endgültige Cyclisierung und Reinigung: Das Endprodukt wird durch Cyclisierung und anschließende Reinigungsschritte erhalten, um die Reinheit und Ausbeute der gewünschten Verbindung zu gewährleisten.
Industrielle Produktionsverfahren können die Optimierung dieser Syntheserouten umfassen, um höhere Ausbeuten und Kosteneffizienz zu erreichen.
Analyse Chemischer Reaktionen
4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Produkte führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Wirkungen und Wirkmechanismen hat.
Industrie: Es kann bei der Entwicklung neuer Materialien und industrieller Verfahren eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben, deren Aktivität modulieren und verschiedene biochemische Signalwege beeinflussen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu entschlüsseln, die beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on kann mit anderen Benzothiazinonderivaten verglichen werden. Ähnliche Verbindungen umfassen:
- 4-Methyl-6-(1-((2-Hydroxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on
- 4-Methyl-6-(1-((2-Methoxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on
Diese Verbindungen haben eine ähnliche Grundstruktur, unterscheiden sich aber in den an den Benzothiazinring gebundenen funktionellen Gruppen. Die Einzigartigkeit von 4-Methyl-6-(1-((2-Propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-on liegt in seinen spezifischen funktionellen Gruppen, die ihm möglicherweise einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
91119-74-3 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-methyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-18-15-10(2)11-5-6-13-12(8-11)16(3)14(17)9-19-13/h4-6,8H,1,7,9H2,2-3H3/b15-10+ |
InChI-Schlüssel |
OLBLGBFGWNMFCO-XNTDXEJSSA-N |
Isomerische SMILES |
C/C(=N\OCC=C)/C1=CC2=C(C=C1)SCC(=O)N2C |
Kanonische SMILES |
CC(=NOCC=C)C1=CC2=C(C=C1)SCC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



